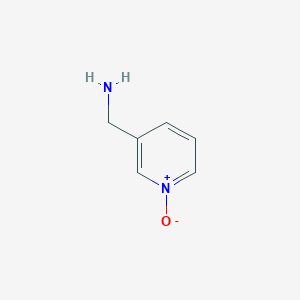

3-Aminomethylpyridine-N-oxide

Description

The exact mass of the compound 3-Pyridinemethanamine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBULFLYPLSCKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminomethylpyridine-N-oxide from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 3-Aminomethylpyridine-N-oxide, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3-picoline. The synthesis is a multi-step process involving the formation of key intermediates, 3-cyanopyridine and 3-cyanopyridine-N-oxide. This document outlines detailed experimental protocols derived from scientific literature and patents, presents quantitative data in structured tables, and includes visualizations of the chemical transformations and experimental workflows.

Synthetic Strategy Overview

The conversion of 3-picoline to this compound is most effectively achieved through a three-step synthetic sequence. This strategy circumvents the challenges of direct functionalization of the methyl group on the pyridine N-oxide ring. The overall transformation is depicted below:

Caption: Overall synthetic pathway from 3-Picoline to this compound.

Step 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine

The first step involves the vapor-phase catalytic ammoxidation of 3-picoline. This industrial process converts the methyl group into a nitrile functionality. The reaction is typically carried out at high temperatures over a heterogeneous catalyst.

Experimental Protocol

This protocol is based on established industrial methods for the gas-phase ammoxidation of methylpyridines.[1][2]

-

Catalyst: A mixed metal oxide catalyst, typically containing Vanadium(V) oxide (V₂O₅) and Molybdenum(VI) oxide (MoO₃) on a solid support like titanium dioxide (TiO₂) or silica gel, is used.[1][2]

-

Reactants:

-

3-Picoline

-

Ammonia (NH₃)

-

Oxygen (O₂), typically from air

-

-

Reaction Conditions:

-

A gaseous mixture of 3-picoline, ammonia, and air is passed through a reactor containing the catalyst bed.

-

The reaction is conducted at a temperature range of 280–500 °C.[1]

-

An optimized condition reported uses a molybdenum catalyst on silica gel at 380 °C with a short residence time of 2.5 seconds.[1]

-

-

Procedure:

-

The catalyst is packed into a suitable fixed-bed or fluidized-bed reactor.

-

The reactor is heated to the desired temperature (e.g., 380 °C).

-

A gaseous feed stream containing 3-picoline, a molar excess of ammonia, and air is continuously introduced into the reactor over the catalyst bed.

-

The effluent gas stream, containing 3-cyanopyridine, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

-

The 3-cyanopyridine is then isolated and purified from the condensate, typically by distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | MoO₃ on Silica Gel | [1] |

| Temperature | 380 °C | [1] |

| Residence Time | 2.5 s | [1] |

| Conversion of 3-Picoline | 99% | [1] |

| Yield of 3-Cyanopyridine | 95% | [1] |

Step 2: N-Oxidation of 3-Cyanopyridine to 3-Cyanopyridine-N-oxide

The second step is the selective oxidation of the pyridine nitrogen in 3-cyanopyridine to form 3-cyanopyridine-N-oxide. This is a crucial step to activate the pyridine ring for further transformations and to introduce the N-oxide functionality.

Experimental Protocol

The following protocol is adapted from a detailed procedure described in patent CN103570617B.[3]

-

Reactants:

-

3-Cyanopyridine

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Sulfuric Acid (H₂SO₄) (co-catalyst)

-

Silicomolybdic acid (catalyst)

-

Deionized water (solvent)

-

-

Reaction Conditions:

-

Temperature: 75-85 °C

-

Reaction Time: 18 hours (10 hours for addition, 8 hours for incubation)

-

-

Procedure:

-

To a reaction vessel, add 100 mL of deionized water, 7.5 g of concentrated sulfuric acid, 5 g of silicomolybdic acid, and 700 g of 3-cyanopyridine.

-

Heat the mixture with stirring to a temperature of 75-85 °C.

-

Slowly and uniformly add 750 mL of 30% hydrogen peroxide dropwise over a period of 10 hours, maintaining the reaction temperature at 75-85 °C.

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 8 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to below 15 °C.

-

The solid product is isolated by centrifugation or filtration.

-

The isolated solid is dried to yield 3-cyanopyridine-N-oxide.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 700 g 3-Cyanopyridine | [3] |

| Product Yield | 768 g | [3] |

| Molar Yield | 95.1% | [3] |

| Product Purity (HPLC) | 96.3% | [3] |

| Melting Point | 169-171 °C | [3] |

Step 3: Reduction of 3-Cyanopyridine-N-oxide to this compound

Proposed Experimental Protocol

This proposed protocol is based on general procedures for the catalytic hydrogenation of aromatic nitriles, with considerations for the presence of the N-oxide group. Experimental optimization would be necessary to maximize yield and selectivity.

-

Catalyst: Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel (Ra-Ni).

-

Reactants:

-

3-Cyanopyridine-N-oxide

-

Hydrogen gas (H₂)

-

-

Solvent: Methanol or Ethanol, potentially with the addition of ammonia to suppress the formation of secondary amines.

-

Reaction Conditions:

-

Temperature: Room temperature to 50 °C

-

Pressure: 1-10 bar of H₂

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 3-cyanopyridine-N-oxide in the chosen solvent (e.g., methanolic ammonia).

-

Add the hydrogenation catalyst (e.g., 5% Pd/C) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at the chosen temperature.

-

Monitor the reaction progress by techniques such as TLC, GC, or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Remove the catalyst by filtration through a pad of celite.

-

The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Considerations and Potential Challenges

-

Over-reduction: Catalytic hydrogenation carries the risk of reducing the pyridine ring to a piperidine ring or reducing the N-oxide to the corresponding pyridine. The use of milder conditions (lower temperature and pressure) and careful monitoring is crucial.

-

Catalyst Poisoning: The nitrogen-containing heterocycle can sometimes inhibit the catalyst's activity.

-

Alternative Reducing Agents: If catalytic hydrogenation proves problematic, other reducing agents like sodium borohydride in the presence of a cobalt(II) chloride catalyst, or lithium aluminum hydride (with caution due to its high reactivity) could be explored, though these may also affect the N-oxide group.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Experimental workflow for the three-step synthesis.

Conclusion

The synthesis of this compound from 3-picoline is a feasible process that relies on a well-defined, three-step reaction sequence. The initial ammoxidation of 3-picoline and the subsequent N-oxidation of the resulting 3-cyanopyridine are well-documented processes with established protocols and high yields. The final reduction of 3-cyanopyridine-N-oxide presents a synthetic challenge that likely requires careful optimization of catalytic hydrogenation conditions to achieve selective reduction of the nitrile group without affecting the N-oxide or the pyridine ring. This guide provides a solid foundation for researchers to undertake the synthesis of this important molecule, with a clear pathway for the initial steps and a targeted approach for the final, crucial transformation.

References

3-Aminomethylpyridine-N-oxide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 3-Aminomethylpyridine-N-oxide. This compound is a heterocyclic amine N-oxide, often utilized as a building block in organic synthesis.

Chemical Structure and Properties

This compound possesses a pyridine ring that has been oxidized at the nitrogen position, and a primary aminomethyl group at the 3-position. The N-oxide group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient and altering its reactivity compared to the parent amine.

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound. Data for properties such as boiling point and specific solubility are not widely reported in publicly available literature, reflecting its primary role as a synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 13629-37-3 | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| Physical State | Solid | |

| Melting Point | 60-64 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct oxidation of 3-(aminomethyl)pyridine. Meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are frequently used oxidizing agents for the N-oxidation of pyridine derivatives.

Methodology: Oxidation using Hydrogen Peroxide

-

Dissolution: Dissolve 1.0 equivalent of 3-(aminomethyl)pyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The flask should be placed in an ice bath to maintain a low temperature.

-

Addition of Oxidant: Slowly add 1.1 to 1.5 equivalents of hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution. The temperature should be carefully monitored and maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is basic.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel or by recrystallization.

Methodology: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using an appropriate eluent system, such as a gradient of methanol in dichloromethane (e.g., 5-10% methanol).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The N-oxide group causes a characteristic downfield shift of the protons on the pyridine ring, particularly at the 2- and 6-positions, compared to the parent amine.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, notably the N-O stretching band (typically around 1250-1300 cm⁻¹) and the N-H stretching of the primary amine group (around 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺.

Caption: General workflow for the synthesis and characterization of this compound.

Applications and Biological Context

This compound is primarily documented as a chemical intermediate and a building block for the synthesis of more complex molecules. Its utility lies in the unique reactivity conferred by the N-oxide and aminomethyl functional groups. There is currently a lack of extensive, publicly available research detailing specific biological activities or its role in defined signaling pathways. Therefore, its primary application in the context of drug development is as a starting material or intermediate for constructing novel pharmaceutical compounds.

Quantum Chemical Calculations for 3-Aminomethylpyridine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3-Aminomethylpyridine-N-oxide. Due to the limited availability of direct computational and experimental data for this specific molecule, this document focuses on established theoretical methodologies and presents data from closely related pyridine-N-oxide derivatives. This approach offers a robust framework for researchers seeking to model and understand the electronic structure, spectroscopic properties, and reactivity of this compound. The guide details the prevalent computational protocols, summarizes key quantitative data from analogous systems in structured tables, and provides a general experimental procedure for the synthesis of similar compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile chemical properties imparted by the pyridine-N-oxide and aminomethyl functional groups. The N-oxide moiety can influence the molecule's polarity, solubility, and metabolic stability, while the aminomethyl group provides a site for further functionalization or interaction with biological targets.

Quantum chemical calculations are a powerful tool for elucidating the molecular properties of such compounds, offering insights into their geometry, electronic structure, vibrational spectra, and reactivity. This information is invaluable for understanding structure-activity relationships and for the rational design of new drug candidates. This guide will outline the theoretical foundation and practical application of these computational methods to the study of this compound and its analogues.

Computational Methodologies for Pyridine-N-Oxides

The quantum chemical investigation of pyridine-N-oxide derivatives typically employs Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

A General Computational Workflow

The process for conducting quantum chemical calculations on a pyridine-N-oxide derivative can be summarized in the following workflow:

Detailed Computational Protocol: A Case Study on Analogous Systems

Software: Gaussian suite of programs is a commonly used software package for these types of calculations.

Method: The B3LYP hybrid functional is a popular choice within DFT for studying organic molecules. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Set: The 6-311++G(d,p) basis set is frequently employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a high degree of flexibility in describing the electron distribution, which is crucial for molecules with heteroatoms and potential intramolecular interactions.

Procedure:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is a critical step to ensure that subsequent calculations are performed on a realistic molecular geometry.

-

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.

-

Property Calculations: Once a stable structure is confirmed, various molecular properties can be calculated, including:

-

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

-

Spectroscopic Properties: Including theoretical IR, Raman, and NMR spectra.

-

Quantitative Data from Analogous Systems

The following tables summarize key computational data obtained for molecules structurally related to this compound. This data can serve as a valuable reference for predicting the properties of the target molecule.

Table 1: Calculated Geometrical Parameters for para-Nitraminopyridine N-oxide

Calculations performed using the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-O1 | 1.285 | - |

| C2-N2 | 1.381 | - |

| N2-O2 | 1.229 | - |

| N2-O3 | 1.229 | - |

| C4-N3 | 1.365 | - |

| O1-N1-C2 | - | 119.5 |

| C2-N1-C6 | - | 122.3 |

| N1-C2-C3 | - | 118.9 |

| C3-C4-C5 | - | 119.2 |

| C4-N3-H7 | - | 116.3 |

Data adapted from a study on para-nitraminopyridine N-oxide.[1]

Table 2: Selected Calculated Vibrational Frequencies for para-Nitraminopyridine N-oxide

Calculations performed using the B3LYP/6-311++G(d,p) level of theory.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3456 | N-H stretching |

| νas(NO₂) | 1598 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1345 | Symmetric NO₂ stretching |

| ν(N-O) | 1245 | N-O stretching of the N-oxide |

| Ring breathing | 845 | Pyridine ring breathing mode |

Data adapted from a study on para-nitraminopyridine N-oxide.[1]

Experimental Protocols: Synthesis of Pyridine-N-Oxides

While a specific protocol for this compound is not detailed in the literature, a general and widely used method for the N-oxidation of pyridines involves the use of a peroxy acid.

General Synthesis Workflow

Example Protocol using m-Chloroperoxybenzoic Acid (m-CPBA)

-

Dissolution: The starting substituted pyridine is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Conclusion and Future Directions

This technical guide has outlined the standard computational methodologies applicable to the study of this compound, drawing upon data and protocols from closely related analogues. The provided information on DFT calculations, including the choice of functionals and basis sets, offers a solid foundation for researchers to initiate their own theoretical investigations.

Future work should focus on the synthesis and experimental characterization of this compound to obtain spectroscopic data (IR, Raman, NMR) and a crystal structure. This experimental data would be invaluable for validating and refining the computational models. A direct quantum chemical study of this compound, once benchmarked against experimental data, would provide precise insights into its molecular properties and could significantly aid in its application in drug discovery and development.

References

The Dawn of a Versatile Heterocycle: A Literature Review on the Discovery of Pyridine-N-Oxides

An in-depth technical guide for researchers, scientists, and drug development professionals on the seminal discovery and synthesis of pyridine-N-oxides.

This whitepaper provides a comprehensive overview of the historical discovery of pyridine-N-oxides, a class of heterocyclic compounds that has since become a cornerstone in medicinal chemistry and synthetic organic chemistry. We delve into the pioneering work of early 20th-century chemists, presenting a detailed analysis of the first successful synthesis and characterization of the parent molecule, pyridine-N-oxide. This guide offers a compilation of key experimental protocols, quantitative data from seminal publications, and visualizations of the foundational synthetic pathways.

The Genesis of Pyridine-N-Oxides: Meisenheimer's Pioneering Synthesis

The journey into the world of pyridine-N-oxides began in 1926 when German chemist Jakob Meisenheimer first reported the successful oxidation of pyridine to its corresponding N-oxide.[1] His groundbreaking work, published in the journal Berichte der deutschen chemischen Gesellschaft, laid the foundation for the development of a vast array of N-oxide chemistry. Meisenheimer's initial method utilized peroxybenzoic acid as the oxidizing agent, demonstrating for the first time that the nitrogen atom in the pyridine ring could be selectively oxidized without disrupting the aromatic system.[2] This discovery was a significant advancement in heterocyclic chemistry, opening up new avenues for the functionalization of the pyridine ring.

Key Synthetic Methodologies for Pyridine-N-Oxide

Following Meisenheimer's discovery, several other methods for the synthesis of pyridine-N-oxides were developed, each with its own advantages in terms of yield, safety, and scalability. The most significant of these early methods are detailed below.

Oxidation with Peracetic Acid

A widely adopted and well-documented method for the preparation of pyridine-N-oxide involves the use of peracetic acid. This method, detailed in the trusted repository Organic Syntheses, provides a reliable and scalable route to the target compound.[3]

Experimental Protocol:

In a 1-liter three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, 110 g (1.39 moles) of pyridine is placed. The pyridine is stirred, and 250 ml (1.50 moles) of 40% peracetic acid is added at a rate that maintains the reaction temperature at 85°C. After the addition is complete (approximately 50-60 minutes), the mixture is stirred until the temperature drops to 40°C. The product can be isolated as the hydrochloride salt or as the free base. For the free base, the acetic acid is removed by vacuum distillation, and the residue is distilled under reduced pressure to yield pyridine-N-oxide.[3]

Oxidation with Hydrogen Peroxide in Acetic Acid

A common and convenient variation of the peracid oxidation involves the in situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.[4][5] This method avoids the need to handle concentrated peracetic acid solutions directly.

Experimental Protocol:

Pyridine is dissolved in glacial acetic acid, and a stoichiometric excess of 30-35% hydrogen peroxide is added.[4][6] The mixture is then heated, typically at 70-80°C, for several hours to effect the N-oxidation.[5] The progress of the reaction can be monitored by testing for the presence of excess peroxide. The workup procedure involves the removal of acetic acid and unreacted starting materials to afford the pyridine-N-oxide.[4]

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

For laboratory-scale syntheses, m-chloroperoxybenzoic acid (m-CPBA) has become a popular and efficient reagent for the N-oxidation of pyridines.[7] It is a relatively stable and safe solid peroxy acid that often provides clean reactions with high yields.

Experimental Protocol:

Typically, the pyridine derivative is dissolved in a suitable solvent, such as dichloromethane or chloroform. A slight excess of m-CPBA is then added portion-wise at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the resulting m-chlorobenzoic acid and any unreacted m-CPBA, yielding the desired pyridine-N-oxide.

Quantitative Data on Pyridine-N-Oxide Synthesis

The following table summarizes the key quantitative data from the seminal synthetic methods for pyridine-N-oxide.

| Method | Oxidizing Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |

| Meisenheimer (1926) | Peroxybenzoic Acid | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts |

| Peracetic Acid | 40% Peracetic Acid | None (Pyridine as solvent) | 85 | 1 hour | 78-83 | 65-66 |

| Hydrogen Peroxide/Acetic Acid | H₂O₂/CH₃COOH | Glacial Acetic Acid | 70-80 | Several hours | ~70-90 | Not consistently reported |

| m-CPBA | m-Chloroperoxybenzoic Acid | Dichloromethane | 0 to room temperature | Variable | Generally high | Not consistently reported |

Visualization of the Synthesis of Pyridine-N-Oxide

The following diagram illustrates the general chemical transformation involved in the synthesis of pyridine-N-oxide from pyridine.

Caption: General reaction scheme for the N-oxidation of pyridine.

Early Biological Investigations: A Field in its Infancy

While the initial discovery of pyridine-N-oxides was driven by a desire to understand the fundamental chemistry of heterocyclic compounds, early investigations into their biological activities were limited. The primary focus remained on the synthetic utility of these new molecules. However, some early toxicological studies were conducted. For instance, pyridine-N-oxide was identified as a metabolite of pyridine in humans.[8]

It is important to note that much of the significant research into the pharmacological activities of this class of compounds, including their antimicrobial and antiviral properties, emerged later, often focusing on more complex derivatives of the parent pyridine-N-oxide.[9][10][11][12] For example, certain pyridine-N-oxide derivatives have been investigated for their ability to inhibit HIV reverse transcriptase.[12]

Due to the limited information on specific signaling pathways targeted by the parent pyridine-N-oxide in the early literature, a detailed signaling pathway diagram cannot be accurately constructed based on the historical discovery context. The diagram below illustrates a general overview of the metabolic fate of pyridine, leading to the formation of pyridine-N-oxide in biological systems.

Caption: Simplified overview of pyridine metabolism to pyridine-N-oxide.

Conclusion

The discovery of pyridine-N-oxides by Jakob Meisenheimer in 1926 was a pivotal moment in heterocyclic chemistry. The development of reliable synthetic methods, particularly the use of peracetic acid and later m-CPBA, has made these compounds readily accessible, paving the way for their widespread use in organic synthesis and drug discovery. While the early biological studies of the parent pyridine-N-oxide were not extensive, its discovery opened the door to the creation of a multitude of derivatives with a broad spectrum of pharmacological activities. This foundational work continues to be a driving force in the development of new therapeutic agents and functional materials.

References

- 1. baranlab.org [baranlab.org]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity screening of 3-Aminomethylpyridine-N-oxide

An In-depth Technical Guide to the Biological Activity Screening of 3-Aminomethylpyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the biological activity screening of the novel compound, this compound. Given the structural motifs present in the molecule—namely the pyridine-N-oxide and aminopyridine cores—this document proposes a multi-tiered screening cascade designed to evaluate its potential cytotoxic, antimicrobial, anti-inflammatory, and neuromodulatory activities. This guide provides detailed experimental protocols for key in vitro assays, presents illustrative data in a structured format, and visualizes experimental workflows and a hypothesized mechanism of action. The methodologies are based on established industry-standard practices to ensure reproducibility and relevance for drug discovery programs.

Introduction

This compound is a heterocyclic compound of interest for biological screening due to its hybrid structure. The pyridine-N-oxide moiety is known to increase polarity and water solubility and is found in compounds with antimicrobial and antiviral properties.[1][2][3] The aminopyridine scaffold is a well-established pharmacophore, most notably recognized for its role in blocking voltage-gated potassium channels.[4][5] Compounds like 4-aminopyridine are used clinically to improve symptoms in neurological conditions such as multiple sclerosis by enhancing nerve impulse transmission.[6]

The convergence of these two structural features in this compound provides a strong rationale for investigating its biological profile. This guide details a systematic approach to elucidate its therapeutic potential, beginning with broad cytotoxicity assessments and progressing to more specific functional assays.

Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently characterize the biological activity of this compound. The workflow is designed to first establish a safety profile (cytotoxicity) before committing resources to more complex and targeted functional assays.

Caption: A logical workflow for the biological screening of a novel compound.

Data Presentation: Illustrative Screening Results

The following tables summarize hypothetical, yet plausible, quantitative data for this compound from the proposed screening cascade.

Table 1: General Cytotoxicity Profile (IC₅₀ Values)

| Cell Line | Type | IC₅₀ (µM) |

|---|---|---|

| HEK293 | Human Embryonic Kidney | > 50 |

| HepG2 | Human Hepatocellular Carcinoma | 45.7 |

| A549 | Human Lung Carcinoma | > 50 |

| RAW 264.7 | Murine Macrophage | 38.2 |

Data represents the concentration at which 50% of cell growth is inhibited.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 64 |

| Bacillus subtilis | Positive | 128 |

| Escherichia coli | Negative | > 256 |

| Pseudomonas aeruginosa | Negative | > 256 |

MIC is the lowest concentration of the compound that prevents visible growth of bacteria.[7][8]

Table 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

| Compound Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 µM | 15.2% | 11.8% |

| 5 µM | 48.6% | 42.3% |

| 10 µM | 75.9% | 68.1% |

Inhibition of pro-inflammatory cytokine release measured relative to a vehicle control.

Table 4: Kinase Inhibition Profile (IC₅₀ Values)

| Kinase Target | Family | IC₅₀ (µM) |

|---|---|---|

| EGFR | Tyrosine Kinase | > 100 |

| PI3Kα | Lipid Kinase | > 100 |

| CDK2 | Serine/Threonine Kinase | > 100 |

| GSK3β | Serine/Threonine Kinase | 89.4 |

Data suggests low activity against the tested kinases.

Experimental Protocols

General Cytotoxicity: MTT Assay

This protocol assesses the effect of the compound on cell viability by measuring the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution MIC Assay

This assay determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of various bacterial strains.[7][12]

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[8]

-

Inoculum Preparation: Culture bacteria overnight. Dilute the culture to achieve a standardized final concentration of approximately 5x10⁵ CFU/mL in each well.[8]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8][13]

Anti-inflammatory Activity: Macrophage-Based Assay

This assay evaluates the ability of the compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[14][15]

-

Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[14][16] Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[14][17]

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only treated cells.

Kinase Inhibition: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A lower light signal indicates greater kinase inhibition.[18]

-

Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of this compound. Incubate at room temperature for 1 hour.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luminescent signal via a luciferase/luciferin reaction.[19] Incubate for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely correlated with kinase activity. Calculate the IC₅₀ value by plotting the signal against the compound concentration.

Hypothesized Mechanism of Action

Based on the well-documented activity of related aminopyridine compounds, a primary hypothesis for the mechanism of action of this compound is the blockade of voltage-gated potassium (Kv) channels.[5][6]

Caption: Hypothesized mechanism via Kv channel blockade.

This blockade would inhibit the outward flow of potassium ions during an action potential, thereby delaying membrane repolarization. This prolongation of the action potential would lead to an extended opening of voltage-gated calcium channels, increasing calcium influx at the presynaptic terminal and subsequently enhancing neurotransmitter release. This mechanism is the basis for the clinical efficacy of aminopyridines in certain neurological disorders.[6]

Conclusion and Future Directions

This guide presents a structured and scientifically grounded framework for the initial biological evaluation of this compound. The proposed screening cascade allows for a cost-effective assessment of cytotoxicity, followed by targeted assays to probe for antimicrobial, anti-inflammatory, and neuromodulatory activities. The illustrative data suggests that the compound has a favorable cytotoxicity profile and demonstrates moderate anti-inflammatory activity, with limited antimicrobial or kinase-inhibiting effects.

Future work should focus on confirming the hypothesized mechanism of action through electrophysiological studies (e.g., patch-clamp) on various Kv channel subtypes. Should the anti-inflammatory activity be confirmed, further studies into the specific signaling pathways (e.g., NF-κB) would be warranted. Positive results from these in vitro studies would pave the way for lead optimization and subsequent evaluation in in vivo models of neuroinflammation or other relevant disease states.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 14. The Apoptosis Induction and Immunomodulating Activities of Nga-Kee-Mon (Perilla frutescens) Seed Extract [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Aminomethylpyridine-N-oxide

This technical guide provides a comprehensive overview of 3-Aminomethylpyridine-N-oxide, focusing on its chemical identifiers, properties, and synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Identifiers and Chemical Properties

This compound is a pyridine N-oxide derivative. Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the compound for experimental design and chemical synthesis.

| Identifier Type | Value |

| CAS Number | 100244-35-5 |

| IUPAC Name | (1-oxido-3-pyridinyl)methanamine |

| Chemical Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Canonical SMILES | C1=CN(=O)C=C(C1)CN |

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound involves the N-oxidation of 3-(aminomethyl)pyridine. This process is a foundational step for further chemical modifications.

Experimental Protocol: N-Oxidation of 3-(aminomethyl)pyridine

This is a generalized protocol based on common N-oxidation procedures for pyridines.

-

Dissolution: Dissolve 3-(aminomethyl)pyridine in a suitable solvent, such as glacial acetic acid.

-

Oxidizing Agent Addition: Slowly add an oxidizing agent, typically hydrogen peroxide (H₂O₂), to the solution while maintaining a controlled temperature, often with cooling in an ice bath to manage the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the excess oxidizing agent is carefully quenched. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified, commonly through recrystallization or column chromatography, to yield pure this compound.

The logical workflow for this synthesis is depicted in the following diagram.

Reaction with Acetic Anhydride

A notable reaction of this compound is its treatment with acetic anhydride, which leads to the formation of 3-pyridylcarbinol acetate N-oxide. This transformation highlights the reactivity of the aminomethyl group in the presence of the N-oxide functionality.

The workflow for this chemical transformation is illustrated below.

Navigating the Solubility Landscape of 3-Aminomethylpyridine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminomethylpyridine-N-oxide in organic solvents. Due to the limited availability of public domain quantitative data for this specific molecule, this document focuses on the foundational principles of its expected solubility, detailed experimental protocols for its determination, and a framework for data presentation. This guide is intended to empower researchers to systematically evaluate the solubility of this compound, a critical parameter in drug development, process chemistry, and various research applications.

Understanding the Solubility Profile of this compound

The molecular structure of this compound, featuring a highly polar N-oxide functional group and a primary aminomethyl substituent on the pyridine ring, dictates its solubility behavior. The N-oxide group significantly increases the molecule's polarity and capacity for hydrogen bonding compared to its parent pyridine.[1][2] The presence of the aminomethyl group further contributes to its hydrophilic character and potential for interactions with protic solvents.

Based on these structural attributes, the following solubility trends are anticipated:

-

High Solubility in Polar Protic Solvents: Due to the strong hydrogen bonding capabilities of both the N-oxide and the aminomethyl groups, this compound is expected to exhibit high solubility in polar protic solvents such as water, methanol, ethanol, and isopropanol.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, which are polar but lack hydrogen-donating capabilities, are expected to be effective at solvating the molecule, though perhaps to a lesser extent than protic solvents.

-

Limited Solubility in Nonpolar Solvents: A low affinity is predicted for nonpolar solvents such as hexane, toluene, and diethyl ether, owing to the significant mismatch in polarity.

It is important to note that the precursor, 3-(aminomethyl)pyridine, is reported to be soluble in methanol and ethyl acetate, which supports the expectation of solubility in polar organic solvents.[3][4] However, empirical determination is essential for obtaining precise quantitative data.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to systematically record experimentally determined solubility data.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | Polar Protic | 25 | Isothermal Equilibrium | ||

| Ethanol | Polar Protic | 25 | Isothermal Equilibrium | ||

| Isopropanol | Polar Protic | 25 | Isothermal Equilibrium | ||

| Acetonitrile | Polar Aprotic | 25 | Isothermal Equilibrium | ||

| Acetone | Polar Aprotic | 25 | Isothermal Equilibrium | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Isothermal Equilibrium | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Isothermal Equilibrium | ||

| Ethyl Acetate | Moderately Polar | 25 | Isothermal Equilibrium | ||

| Dichloromethane (DCM) | Moderately Polar | 25 | Isothermal Equilibrium | ||

| Toluene | Nonpolar | 25 | Isothermal Equilibrium | ||

| Hexane | Nonpolar | 25 | Isothermal Equilibrium |

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative screening and precise quantitative measurement.

Qualitative Solubility Assessment

This rapid screening method helps to estimate solubility and select appropriate solvents for quantitative analysis.

Methodology:

-

Sample Preparation: Add approximately 10 mg of this compound to a small test tube.

-

Solvent Addition: Add the selected organic solvent dropwise (e.g., 0.1 mL increments) to the test tube.

-

Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds.

-

Observation: Visually inspect the mixture for the dissolution of the solid.

-

Classification:

-

Soluble: Complete dissolution in < 1 mL of solvent.

-

Slightly Soluble: Partial dissolution in 1-3 mL of solvent.

-

Insoluble: No significant dissolution after adding 3 mL of solvent.

-

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides accurate solubility data at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer in a temperature-controlled bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the mixture and then filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step must be performed at the same constant temperature to prevent precipitation or further dissolution.

-

Quantification:

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed vial.

-

Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

-

Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by difference.

-

Alternatively, the concentration of the solute in the filtrate can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the mass of the dissolved solid and the volume of the filtrate taken for analysis.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

References

- 1. 3-(Aminomethyl)pyridine 1-oxide hydrochloride | 672324-61-7 | Benchchem [benchchem.com]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]

Thermal Stability and Decomposition of 3-Aminomethylpyridine-N-oxide: A Technical Guide

Disclaimer: Scientific literature readily available through standard search methodologies does not contain specific studies on the thermal stability and decomposition of 3-Aminomethylpyridine-N-oxide. Consequently, this guide provides a comprehensive overview based on the known thermal behavior of analogous pyridine-N-oxide derivatives and general principles of thermal analysis. The experimental protocols and decomposition pathways described herein are representative and should be adapted based on empirical data obtained for the specific compound.

Introduction

This compound is a substituted pyridine-N-oxide, a class of compounds with significant interest in medicinal chemistry and drug development. The N-oxide functional group can modulate the physicochemical properties of the parent amine, such as increasing solubility and altering its metabolic profile. Understanding the thermal stability and decomposition profile of this compound is critical for determining safe handling, storage, and processing conditions during pharmaceutical development. This guide outlines the expected thermal behavior, potential decomposition pathways, and standard methodologies for its thermal analysis.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 124.14 g/mol | --INVALID-LINK-- |

| CAS Number | 10694-10-7 | --INVALID-LINK-- |

| Predicted Boiling Point | 346.7±37.0 °C | Not available in search results |

| Predicted Melting Point | 110-114 °C | Not available in search results |

Thermal Stability and Decomposition Analysis

While specific data for this compound is unavailable, the thermal stability of pyridine-N-oxide derivatives is influenced by the nature and position of the substituents on the pyridine ring. The presence of an aminomethyl group at the 3-position is expected to influence the decomposition pathway.

Expected Thermal Behavior

Pyridine-N-oxides are known to undergo deoxygenation at elevated temperatures to yield the corresponding pyridine. The N-O bond is the weakest bond in the molecule and is typically the first to break upon thermal stress. The decomposition of this compound is likely to be an exothermic process.

Potential Decomposition Pathways

The primary decomposition pathway for this compound is expected to be the homolytic cleavage of the N-O bond, leading to the formation of 3-aminomethylpyridine and an oxygen radical. Secondary decomposition pathways may involve reactions of the aminomethyl substituent. A simplified potential decomposition pathway is illustrated below.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a series of thermal analysis experiments should be conducted. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the first derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to characterize the thermal events (endothermic or exothermic) associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the peak temperatures and enthalpies (ΔH) for these transitions.

-

Hypothetical Experimental Workflow

The logical flow of experiments for characterizing the thermal stability of a new compound like this compound is depicted in the following diagram.

Summary of (Hypothetical) Quantitative Data

The following tables present a hypothetical summary of the kind of quantitative data that would be obtained from TGA and DSC analyses.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (Nitrogen) | Value (Air) |

| Tonset (°C) | ~ 220 | ~ 210 |

| Mass Loss Step 1 (%) | ~ 13 (deoxygenation) | ~ 13 (deoxygenation) |

| Mass Loss Step 2 (%) | > 80 | > 80 |

| Residue at 600 °C (%) | < 5 | < 2 |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH) (J/g) |

| Melting | ~ 110 | ~ 112 | ~ 150 (Endothermic) |

| Decomposition | ~ 220 | ~ 235 | ~ -800 (Exothermic) |

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is essential for its safe and effective use in research and drug development. While specific experimental data is not currently available in the public domain, this guide provides a framework for the expected thermal behavior and the necessary experimental protocols for its determination. The primary decomposition event is anticipated to be deoxygenation, followed by the breakdown of the organic structure. Researchers and drug development professionals are strongly encouraged to perform the described thermal analyses to obtain precise data for this compound to ensure safety and to define appropriate handling and storage conditions.

Methodological & Application

Application Notes and Protocols: 3-Aminomethylpyridine-N-oxide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminomethylpyridine-N-oxide is a versatile heterocyclic ligand that has garnered interest in coordination chemistry and medicinal chemistry. The presence of three potential donor sites—the N-oxide oxygen, the pyridine ring nitrogen, and the aminomethyl nitrogen—allows for diverse coordination modes, including monodentate, bidentate, and bridging interactions. The N-oxide functionality significantly influences the electronic properties of the pyridine ring, enhancing its electron-donating ability and modulating the reactivity of the overall ligand. This feature, combined with the inherent biological relevance of pyridine derivatives, makes this compound an attractive candidate for the development of novel metal-based therapeutics and functional coordination materials.

The N-oxide group can improve the aqueous solubility and bioavailability of parent molecules, a property that is highly valuable in drug design.[1] Coordination of this ligand to metal centers can lead to complexes with interesting catalytic, magnetic, and biological properties, including potential applications as anticancer agents and enzyme inhibitors.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the parent molecule, 3-(aminomethyl)pyridine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(Aminomethyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) (or 30% Hydrogen Peroxide and a suitable catalyst like methyltrioxorhenium)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-(aminomethyl)pyridine (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Coordination Chemistry

This compound can coordinate to metal ions in several ways, primarily through the N-oxide oxygen and the aminomethyl nitrogen, forming a stable chelate ring. The pyridine nitrogen can also participate in coordination, particularly in the formation of polynuclear complexes. The coordination mode is influenced by the nature of the metal ion, the counter-anion, and the reaction conditions.

General Experimental Protocol: Synthesis of a Transition Metal Complex with this compound

Materials:

-

This compound

-

A transition metal salt (e.g., MnCl₂, Cu(NO₃)₂, etc.)

-

A suitable solvent (e.g., ethanol, methanol, acetonitrile)

-

Standard laboratory glassware

Procedure:

-

Dissolve the transition metal salt (1 equivalent) in the chosen solvent in a round-bottom flask.

-

In a separate flask, dissolve this compound (2-3 equivalents) in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with constant stirring.

-

The reaction mixture may be heated to reflux for several hours to facilitate complex formation.

-

Allow the solution to cool to room temperature. Crystalline product may precipitate upon cooling or after slow evaporation of the solvent.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Data Presentation

While specific quantitative data for complexes of this compound are not extensively reported in the literature, the following tables provide an example of how such data would be structured, with illustrative values based on analogous pyridine and pyridine-N-oxide complexes.

Table 1: Illustrative Spectroscopic Data for a [M(3-amp-N-oxide)₂X₂] Complex

| Parameter | 3-amp-N-oxide (Ligand) | [M(3-amp-N-oxide)₂X₂] (Complex) | Change upon Coordination |

| IR Spectroscopy (cm⁻¹) | |||

| ν(N-O) | ~1250 | ~1220 | Shift to lower frequency |

| ν(N-H) | ~3300, ~3250 | ~3280, ~3230 | Shift in position and/or broadening |

| ¹H NMR Spectroscopy (δ, ppm) | |||

| Pyridine-H | 7.2 - 8.5 | 7.3 - 8.6 | Downfield or upfield shifts |

| -CH₂- | ~3.8 | ~4.0 | Downfield shift |

| -NH₂ | ~2.0 (broad) | ~2.5 (broad) | Shift and change in broadness |

| UV-Vis Spectroscopy (nm) | |||

| Ligand π→π* | ~260 | ~265 | Bathochromic shift |

| d-d transitions | - | Varies with metal | Appearance of new bands in the visible region |

Table 2: Illustrative Crystal Structure Data for a [M(3-amp-N-oxide)₂X₂] Complex

| Parameter | Value (Illustrative) |

| Coordination Geometry | Distorted Octahedral |

| Bond Lengths (Å) | |

| M-O (N-oxide) | 2.15 |

| M-N (aminomethyl) | 2.20 |

| M-X (anion) | 2.50 |

| **Bond Angles (°) ** | |

| O-M-N (chelate) | 85 |

| N-M-N (trans) | 170 |

| O-M-O (trans) | 175 |

Applications in Drug Development

The incorporation of the N-oxide functionality is a recognized strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Specifically, it can increase aqueous solubility and modulate metabolic stability.

Hypoxia-Activated Prodrugs

One of the most promising applications of N-oxides in drug development is their use as hypoxia-activated prodrugs (HAPs) for cancer therapy.[4] Solid tumors often contain regions of low oxygen concentration (hypoxia). Certain N-oxides are stable and relatively non-toxic in normoxic (normal oxygen) tissues but can be selectively reduced in hypoxic environments by enzymes such as cytochrome P450 reductases. This reduction can activate a cytotoxic agent, leading to targeted tumor cell killing while minimizing damage to healthy tissues.

Visualizations

Logical Relationship of this compound in Drug Development

Caption: Workflow from ligand synthesis to potential drug application.

Signaling Pathway for Hypoxia-Activated Prodrugs

Caption: Mechanism of action for a hypoxia-activated N-oxide prodrug.

Conclusion

This compound is a ligand with significant potential in coordination chemistry and drug development. Its versatile coordination behavior and the beneficial properties imparted by the N-oxide group make it a valuable building block for the design of functional metal complexes. Further research into the synthesis, characterization, and biological evaluation of its coordination compounds is warranted to fully explore its therapeutic and catalytic potential. The protocols and data structures provided herein offer a framework for researchers to systematically investigate this promising ligand and its metal complexes.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pyridine-N-Oxides in Transition-Metal Catalysis

A Focus on the Potential of 3-Aminomethylpyridine-N-oxide

While specific catalytic applications of this compound are not extensively documented in current literature, the broader class of pyridine-N-oxides has emerged as a versatile group of ancillary ligands in transition-metal catalysis. Their unique electronic properties, stemming from the N-O bond, allow them to modulate the reactivity and stability of metal centers, leading to enhanced catalytic performance in a variety of organic transformations. These ligands have shown particular promise in palladium-, copper-, and iron-catalyzed reactions.

This document provides an overview of the applications of pyridine-N-oxide ligands in transition-metal catalysis, with illustrative protocols and quantitative data from representative systems. This information serves as a guide for researchers exploring the potential of related ligands, such as this compound, in the development of novel catalytic systems.

I. Applications in Palladium-Catalyzed Cross-Coupling Reactions

Pyridine-N-oxide ligands have been successfully employed to enhance the efficiency of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. The N-oxide moiety can act as a hemilabile ligand, coordinating to the metal center and promoting catalytic activity.

Quantitative Data for Heck Reaction

The following table summarizes representative data for the Heck reaction between an aryl halide and an olefin using a palladium catalyst supported by a pyridine-N-oxide ligand.

| Entry | Aryl Halide | Olefin | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Bromoacetophenone | n-Butyl acrylate | 0.1 | Pyridine-N-oxide | DMAc | 120 | 4 | 98 | |

| 2 | Iodobenzene | Styrene | 0.05 | 2,6-Lutidine N-oxide | NMP | 130 | 2 | 95 | |

| 3 | 4-Chlorotoluene | Methyl acrylate | 0.2 | Pyridine-N-oxide | DMAc | 140 | 12 | 85 |

Experimental Protocol: Heck Reaction

This protocol is adapted from a patented procedure for the Heck reaction using a palladium catalyst with a pyridine-N-oxide ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pyridine-N-oxide

-

Aryl halide (e.g., 4-Bromoacetophenone)

-

Olefin (e.g., n-Butyl acrylate)

-

Base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., N,N-Dimethylacetamide, DMAc)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.1 mol%) and pyridine-N-oxide (0.1 mol%).

-

Add the solvent (DMAc) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

-

Add the aryl halide (1.0 eq.), the olefin (1.2 eq.), and the base (1.5 eq.).

-

Heat the reaction mixture to 120 °C and stir for 4 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

II. Applications in Copper-Catalyzed Cyanation

Pyridine-N-oxides can also serve as effective ancillary ligands in copper-catalyzed reactions, such as the cyanation of aryl halides. They are thought to stabilize the copper(I) catalytic species and facilitate the reductive elimination step.

Quantitative Data for Cyanation of Aryl Halides

| Entry | Aryl Halide | Cyanating Agent | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | K₄[Fe(CN)₆] | 10 | Pyridine-N-oxide | Toluene | 110 | 24 | 92 |

| 2 | Bromobenzene | KCN | 5 | 2-Picoline N-oxide | DMF | 130 | 18 | 88 |

Experimental Protocol: Copper-Catalyzed Cyanation

Materials:

-

Copper(I) iodide (CuI)

-

Pyridine-N-oxide

-

Aryl halide (e.g., Iodobenzene)

-

Cyanating agent (e.g., K₄[Fe(CN)₆])

-

Solvent (e.g., Toluene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add CuI (10 mol%), pyridine-N-oxide (10 mol%), and K₄[Fe(CN)₆] (0.25 eq.) to a dry reaction tube.

-

Add the aryl halide (1.0 eq.) and the solvent (Toluene).

-

Seal the tube and heat the mixture to 110 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with an aqueous solution of sodium cyanide.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting nitrile by chromatography or distillation.

III. Applications in Iron-Catalyzed Oxidation

Chiral pyridine-N-oxide ligands, particularly those incorporating other coordinating groups like oxazolines, have been investigated in asymmetric oxidation reactions catalyzed by iron complexes. The N-oxide group can fine-tune the electronic properties of the iron center, influencing its reactivity and the enantioselectivity of the transformation.

Quantitative Data for Asymmetric Sulfoxidation

| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Thioanisole | H₂O₂ | 2 | Chiral bis(oxazoline)pyridine-N-oxide | Acetonitrile | 0 | 12 | >95 | 90 |

Conclusion

The use of pyridine-N-oxides as ancillary ligands in transition-metal catalysis is a promising area of research. While data on this compound remains scarce, the successful application of other substituted pyridine-N-oxides in a range of important organic transformations suggests that it could be a valuable ligand for catalyst development. The aminomethyl group could potentially offer an additional coordination site or be functionalized to tune the steric and electronic properties of the ligand, opening up new possibilities for catalyst design and application. Further investigation into the catalytic activity of this compound and its derivatives is warranted.

Experimental protocol for the N-oxidation of 3-(aminomethyl)pyridine

Abstract

This document provides a detailed experimental protocol for the N-oxidation of 3-(aminomethyl)pyridine. Pyridine N-oxides are important intermediates in synthetic chemistry and are found in various biologically active molecules. They serve as precursors for the functionalization of the pyridine ring and can modify the electronic properties and metabolic stability of parent compounds. This protocol employs meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation, ensuring a reliable and reproducible procedure suitable for laboratory settings.

Reaction Principle

The N-oxidation of a pyridine derivative involves the transfer of an oxygen atom from an oxidizing agent to the nitrogen atom of the pyridine ring. In this protocol, m-CPBA acts as the oxygen donor. The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid. The byproducts of this reaction are the highly polar 3-(aminomethyl)pyridine N-oxide and meta-chlorobenzoic acid (m-CBA).

Reaction Pathway Diagram

Caption: Chemical transformation for the N-oxidation of 3-(aminomethyl)pyridine.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |

| 3-(Aminomethyl)pyridine | 108.14 | 10.0 | 1.0 | 1.08 g | >98% |

| m-CPBA | 172.57 | 12.0 | 1.2 | 2.07 g | 77% (typical) |

| Dichloromethane (DCM) | - | - | - | 50 mL | Anhydrous |

| Saturated NaHCO₃ solution | - | - | - | 30 mL | - |

| Saturated NaCl solution | - | - | - | 20 mL | - |

| Anhydrous Na₂SO₄ | - | - | - | ~5 g | - |

| Silica Gel | - | - | - | - | 60 Å, 230-400 mesh |

Note: The amount of m-CPBA should be adjusted based on its purity. Commercial m-CPBA is often stabilized with water; this protocol assumes 77% purity.

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(aminomethyl)pyridine (1.08 g, 10.0 mmol). Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).

-